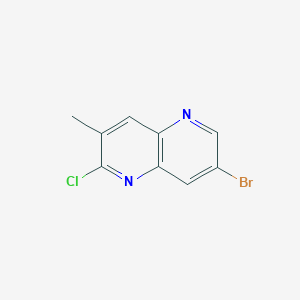

7-Bromo-2-chloro-3-methyl-1,5-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimalarial Activity

One significant area of application for derivatives of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is in the development of potential antimalarial drugs. Research by Barlin and Tan (1985) explored a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, showing notable antimalarial activity in mouse models infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).

Gastric H+,K+-ATPase Inhibition

Another research domain involves the exploration of this compound derivatives for their potential to inhibit gastric H+,K+-ATPase, an enzyme pivotal in acid secretion. However, the compounds studied by Björk et al. (1996) demonstrated insufficient inhibitory potency to be considered pharmacologically relevant (Björk et al., 1996).

HIV-1 Integrase Inhibition

In the realm of antiviral research, derivatives of this compound have been examined for their efficacy in inhibiting HIV-1 integrase, an enzyme crucial for the viral replication cycle. Zhuang et al. (2003) synthesized compounds that not only inhibited the strand transfer step of the integration process catalyzed by integrase but also showed significant reduction in HIV-1 infection spread in cell culture, without exhibiting cytotoxicity (Zhuang et al., 2003).

Efflux Pump Inhibition in Bacteria

Research into combating antibiotic resistance has led to the investigation of naphthyridine derivatives as potential inhibitors of efflux pumps in bacteria. Oliveira-Tintino et al. (2020) studied a series of 1,8-naphthyridine sulfonamides against strains of Staphylococcus aureus carrying TetK and MrsA efflux pumps, finding these derivatives to potentially inhibit efflux-mediated drug resistance (Oliveira-Tintino et al., 2020).

Propriétés

IUPAC Name |

7-bromo-2-chloro-3-methyl-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-2-7-8(13-9(5)11)3-6(10)4-12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXFJVVQIHRMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=N2)Br)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2721732.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)

![3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea](/img/structure/B2721743.png)